molecular formula C17H25N3O B12735993 S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide CAS No. 82178-84-5

S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide

Cat. No.: B12735993
CAS No.: 82178-84-5
M. Wt: 287.4 g/mol
InChI Key: FNICGOJATFUBFY-NFOMZHRRSA-N
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Description

“S(+)-N-(2-(3-Azabicyclo(320)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” is a complex organic compound that belongs to the class of bicyclic amines

Properties

CAS No.

82178-84-5

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(2S)-1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3/t13-,14?,15?/m0/s1

InChI Key

FNICGOJATFUBFY-NFOMZHRRSA-N

Isomeric SMILES

CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CC3CCC3C2

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” typically involves multiple steps, including the formation of the bicyclic amine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the bicyclic amine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the pyridyl and propionamide groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic amine or pyridyl groups.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the propionamide to a corresponding amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyridyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, compounds with similar structures are often investigated for their potential as neurotransmitter analogs or inhibitors, which could have implications in the treatment of neurological disorders.

Medicine

In medicine, the compound could be studied for its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” exerts its effects would likely involve interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide
  • N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide

Uniqueness

The uniqueness of “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” lies in its specific stereochemistry and the presence of the propionamide group, which may confer distinct biological or chemical properties compared to its analogs.

Biological Activity

S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide, commonly referred to as S(+)-azabicyclo compound, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its antiprotozoal properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula: C17H25N3O
  • Molecular Weight: 287.41 g/mol
  • Structure: The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which contributes to its unique biological properties.

Antiprotozoal Activity

Research has demonstrated that S(+)-azabicyclo compounds exhibit significant antiprotozoal activity against various protozoan pathogens, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness).

Case Studies and Research Findings

  • Antiplasmodial Activity:
    • In a study evaluating the activity against Plasmodium falciparum K1 strain, the compound exhibited an IC50 value of approximately 1.26 µM, indicating potent activity in the low micromolar range .
    • Further modifications to the compound's structure have led to enhanced activity; for instance, substituting a methyl group with a chloro group improved antiplasmodial potency significantly .
  • Antitrypanosomal Activity:
    • The compound also demonstrated notable efficacy against Trypanosoma brucei rhodesiense, with an IC50 value around 2.65 µM .
    • Structural variations were explored to enhance selectivity and reduce cytotoxicity, leading to derivatives with improved therapeutic indices.

Structure-Activity Relationships (SAR)

The biological activity of S(+)-azabicyclo compounds is closely related to their structural features. Key observations include:

  • Substituent Effects: The presence and type of substituents on the bicyclic core significantly influence both potency and selectivity against protozoan targets.
  • Aminoalkyl Linkers: The introduction of aminoalkyl linkers has been shown to enhance interaction with biological targets, thereby improving efficacy .

Comparative Biological Activity Table

Compound NameTarget PathogenIC50 (µM)Selectivity Index
S(+)-N-(2-(3-Azabicyclo(3.2.0)...Plasmodium falciparum K11.26Moderate
S(+)-N-(2-(3-Azabicyclo(3.2.0)...*Trypanosoma brucei rhodesiense2.65Moderate
Modified Compound APlasmodium falciparum NF540.487High
Modified Compound BTrypanosoma brucei0.329High

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